REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([CH3:33])=[C:8]2[N:13]([CH:14]=1)[N:12]=[CH:11][N:10]=[C:9]2[NH:15][C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[N:21]([CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=1)[N:20]=[CH:19]2)=[O:5])C.[OH-].[Na+].Cl>C1COCC1.CO>[F:32][C:28]1[CH:27]=[C:26]([CH:31]=[CH:30][CH:29]=1)[CH2:25][N:21]1[C:22]2[C:18](=[CH:17][C:16]([NH:15][C:9]3[C:8]4=[C:7]([CH3:33])[C:6]([C:4]([OH:5])=[O:3])=[CH:14][N:13]4[N:12]=[CH:11][N:10]=3)=[CH:24][CH:23]=2)[CH:19]=[N:20]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NC=NN2C1)NC=1C=C2C=NN(C2=CC1)CC1=CC(=CC=C1)F)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask equipped with mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 15° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 35° C. to pH 3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with H2O (3×5 volumes)
|
Type
|
CUSTOM
|
Details
|
dried on the
|
Type
|
FILTRATION
|
Details
|
filter for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The filter cake was washed with heptane (1×1 volume)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Type
|
CUSTOM
|
Details
|
to afford the product in 88% yield as an off-white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(CN2N=CC3=CC(=CC=C23)NC2=NC=NN3C2=C(C(=C3)C(=O)O)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |